molecular formula C10H10N2O2S B2478440 Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 930395-79-2

Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2478440
CAS No.: 930395-79-2
M. Wt: 222.26
InChI Key: AIJMJWLEFKZSRF-UHFFFAOYSA-N
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Description

Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol, is a key synthetic intermediate in the development of novel anticancer agents . This compound serves as a core building block for the synthesis of 6-substituted thieno[2,3-d]pyrimidine analogs, which are being investigated as first-in-class, dual-targeting inhibitors in one-carbon (C1) metabolism for folate receptor (FR)-expressing cancers . Research indicates that compounds derived from this scaffold are designed to selectively target cancer cells. They achieve this by exploiting the folate receptor (FRα and FRβ) and the proton-coupled folate transporter (PCFT) for cellular uptake, which can provide a degree of tumor selectivity . The primary research value of these advanced analogs lies in their dual inhibition of two critical enzymes in the de novo purine biosynthesis pathway: glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . This multi-targeted mechanism can delay or circumvent the development of drug resistance, a common cause of chemotherapy failure. The replacement of a pyrrole ring with a thiophene in the core structure creates a scaffold that more closely resembles the natural folate cofactor and can influence binding interactions with target enzymes and transporters . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-4-7-5(2)11-6(3)12-9(7)15-8(4)10(13)14/h1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJMJWLEFKZSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4,5,6-trimethylthiophene-3-carboxylic acid with formamide under reflux conditions . The reaction proceeds through cyclization to form the desired thieno[2,3-d]pyrimidine ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have focused on the design and synthesis of thieno[2,3-d]pyrimidine derivatives, including trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid, as multitarget anti-cancer agents. These derivatives have shown promising results in inhibiting key pathways involved in cancer progression.

Case Study: Multitarget Inhibitors

A study reported the synthesis of hydroxamic acid hybrids based on thieno[2,3-d]pyrimidine. These compounds were designed to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). Notably, one compound exhibited an IC50 value of 185 nM for VEGFR2 and 1.14 µM for EGFR, demonstrating significant anticancer potential through dual inhibition mechanisms .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives is crucial for optimizing their pharmacological profiles. The incorporation of various substituents has been shown to enhance the inhibitory activity against cancer cell lines.

Key Findings:

  • Compounds with an aniline moiety exhibited superior EGFR inhibition compared to those with urea or benzimidazole moieties.
  • Increasing the carbon chain length between functional groups improved inhibitory activity significantly, with some derivatives achieving over 90% inhibition in vitro .

Synthesis of Bioactive Molecules

This compound serves as a versatile precursor for synthesizing various bioactive compounds. Its unique structural features allow for modifications that can lead to enhanced biological activities.

Synthetic Pathways:

  • The compound can be synthesized through several methods involving cyclization reactions with isothiocyanates or isocyanates, resulting in diverse thieno[2,3-d]pyrimidine derivatives that possess varying biological activities .
  • Additionally, derivatives have been created by acylation and cyclization reactions that yield compounds with potential antibacterial properties .

Potential in Antimicrobial Applications

Emerging research suggests that thieno[2,3-d]pyrimidine derivatives may also exhibit antimicrobial properties. The structural motifs present in these compounds can interact with bacterial enzymes or cell structures.

Research Insights:

A patent application highlighted the potential of thieno[2,3-d]pyrimidine derivatives in treating bacterial infections, particularly those resistant to conventional antibiotics. The ability to design compounds that target multiple pathways could lead to new therapeutic strategies against resistant strains .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityDual inhibition of EGFR/VEGFR2; IC50 values <200 nM
Structure-ActivityAniline moiety enhances EGFR inhibition
SynthesisVersatile precursor for bioactive compounds
Antimicrobial PotentialPotential against resistant bacterial strains

Mechanism of Action

The mechanism of action of trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit enzymes like TrmD, which is involved in bacterial RNA modification .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties influenced by substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Group Variations
Compound Name Molecular Formula Substituents (Positions) Functional Groups Key Features Reference
Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid C₁₀H₁₀N₂O₂S 2,4,5-trimethyl Carboxylic acid (position 6) High lipophilicity due to methyl groups; potential steric hindrance
4-(3-Methoxyphenyl)ureido-phenylamino-5-methyl analog (8b) C₂₂H₂₀N₄O₃S 3-Methoxyphenylureido, phenylamino Carboxylic acid Enhanced π-π interactions from aromatic groups; moderate yield (85%)
4-Chlorophenylamino-5-methyl analog (16c) C₁₄H₁₁ClN₃O₂S 4-Chlorophenylamino Carboxylic acid Electron-withdrawing Cl improves stability; high melting point (316–318°C)
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate C₁₀H₉ClN₂O₂S 4-Cl, 5-methyl Ethyl ester Ester group increases membrane permeability; lower polarity than carboxylic
5-Amino-4-(3-methoxyphenyl)-2-(methylthio) analog C₁₆H₁₄N₄O₃S₂ 3-Methoxyphenyl, methylthio Carboxylic acid Methoxy and thioether groups enhance target binding; high cost (€553/50mg)

Key Observations :

  • Carboxylic acid vs. ester derivatives : Esters (e.g., ethyl carboxylates) generally exhibit higher lipophilicity and improved bioavailability compared to carboxylic acids, which may favor cellular uptake .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl in 16c) increase thermal stability (melting points >300°C) , while methoxy or phenyl groups enhance aromatic interactions in biological systems .

Key Observations :

  • High-yield synthesis : Compound 16b achieves 99% yield via thiourea cyclocondensation, indicating efficient methodology .
  • Reaction conditions : Cyclocondensation with formaldehyde requires HCl catalysis, suggesting acid-mediated mechanism .

Biological Activity

Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : 2,4,5-trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
  • Molecular Formula : C10H10N2O2S
  • Molecular Weight : 218.26 g/mol

This compound features a thienopyrimidine core, which is known for its pharmacological versatility.

Synthesis Methods

Recent studies have focused on synthesizing derivatives of thieno[2,3-d]pyrimidines to enhance their biological activity. One notable method involves the peptide coupling of thieno[2,3-d]pyrimidine-4-carboxylic acids with various amines to produce new drug-like molecules with antimicrobial properties .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. A study evaluated its derivatives against various bacterial strains, revealing significant activity against Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives were particularly effective:

CompoundMIC (µg/mL)Target Bacteria
2g8Pseudomonas aeruginosa
2c4Pseudomonas aeruginosa
2h16Pseudomonas aeruginosa

These results suggest that modifications to the thienopyrimidine structure can enhance antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Thienopyrimidine derivatives have shown activity against various cancer cell lines. For instance, in vitro studies demonstrated that certain derivatives could inhibit cell proliferation in breast and colon cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidines. Research indicates that substituents on the pyrimidine ring significantly influence the compound's biological properties. For example:

  • Methyl groups at positions 4 and 5 enhance lipophilicity and cellular uptake.
  • Carboxylic acid functionality at position 6 is essential for interaction with biological targets.

Case Studies

  • Antimicrobial Study : A recent study synthesized a library of pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids. The docking studies revealed that these compounds could effectively inhibit the TrmD enzyme in Pseudomonas aeruginosa, showcasing their potential as antimicrobial agents .
  • Anticancer Research : Another study explored the effects of trimethylthieno[2,3-d]pyrimidine derivatives on cancer cell lines. The findings indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the compound's therapeutic potential .

Q & A

Q. What are the standard synthetic routes for preparing Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid?

The compound is synthesized via alkaline hydrolysis of its ethyl ester precursor (e.g., 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) using a threefold excess of NaOH in aqueous medium. The resulting sodium salt is acidified with orthophosphoric acid to yield the carboxylic acid. Subsequent coupling with amines employs 1,1’-carbonyldiimidazole (CDI) in dimethylformamide (DMF), enabling one-pot synthesis under mild conditions .

Q. Which analytical methods are critical for confirming the structural integrity of this compound and its derivatives?

1H NMR spectroscopy is essential for identifying the amide NH proton signals (8.69–8.78 ppm) in derivatives. Additional methods include mass spectrometry for molecular weight validation and HPLC for purity assessment. X-ray crystallography (using SHELX programs) resolves crystal structures, particularly for studying hydrogen bonding and π–π interactions in supramolecular assemblies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency with substituted benzylamines?

Solvent choice (e.g., DMF for CDI compatibility), stoichiometric ratios (1:1.2 carboxylic acid-to-amine ratio), and dehydration methods (zeolites for solvent drying) enhance yields. Kinetic studies suggest a two-step mechanism: rapid imidazolide formation followed by slower amine coupling. Temperature control (40–50°C) minimizes by-products like N-acylurea .

Q. What structural modifications enhance antimicrobial activity against Gram-positive bacteria like S. aureus?

Para-substituted benzylamides (e.g., methyl or methoxyl groups) show higher activity due to improved hydrophobic interactions with bacterial targets. Unsubstituted or bulky substituents reduce potency. Docking studies indicate partial inhibition of TrmD (P. aeruginosa), suggesting selectivity for Gram-positive strains .

Q. How do computational docking methodologies predict binding modes to bacterial targets like TrmD?

AutoDock Vina is employed for flexible ligand docking, with scoring functions (e.g., RMSD <2 Å) validating pose reliability. Conformational analysis in Discovery Studio reveals critical interactions (e.g., hydrogen bonding with active-site residues). However, discrepancies between docking scores and experimental IC50 values highlight the need for molecular dynamics simulations to account for protein flexibility .

Q. What strategies resolve contradictions in antimicrobial data across studies?

Comparative assays under standardized conditions (e.g., broth microdilution vs. agar diffusion) and strain-specific profiling (e.g., C. jejuni PglD vs. S. aureus TrmD) clarify activity variations. Metabolic stability assays (e.g., liver microsome models) differentiate intrinsic potency from pharmacokinetic limitations .

Q. How is X-ray crystallography applied to elucidate the compound’s supramolecular interactions?

SHELXL refines high-resolution crystal structures, identifying hydrogen-bond networks (e.g., amide–water interactions) and π–π stacking (centroid distances ~3.6 Å). SHELXPRO interfaces with macromolecular datasets, enabling analysis of twinned crystals or high-symmetry space groups. Challenges include resolving disorder in flexible substituents .

Methodological Considerations

  • Data Tables

    PropertyValue/DescriptionReference
    Antimicrobial IC50 (S. aureus)2–8 µM (varies with substituents)
    Docking RMSD (TrmD)1.952 Å (validates pose accuracy)
    Crystallographic R-factor<0.05 (high-quality refinement)
  • Key Synthesis Parameters

    • Ester hydrolysis: 3 eq. NaOH, 80°C, 2 hours .
    • CDI coupling: 1.2 eq. CDI, DMF, 40°C, 15 minutes activation .

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